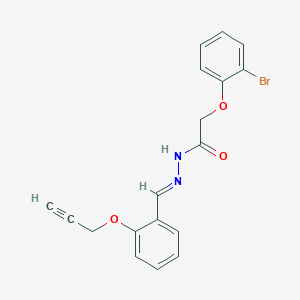
N,N'-di-tert-butyl-9-(dicyanomethylidene)-4,5-dinitro-9H-fluorene-2,7-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N7-DI-TERT-BUTYL-9-(DICYANOMETHYLIDENE)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE: is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N7-DI-TERT-BUTYL-9-(DICYANOMETHYLIDENE)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the fluorene core, followed by the introduction of the dinitro and disulfonamide groups. The tert-butyl and dicyanomethylidene groups are then added through subsequent reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate advanced techniques and equipment to enhance efficiency, scalability, and cost-effectiveness. Continuous flow reactors, automated synthesis systems, and high-throughput screening are some of the technologies employed in industrial production.
Chemical Reactions Analysis
Types of Reactions
N2,N7-DI-TERT-BUTYL-9-(DICYANOMETHYLIDENE)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized fluorene derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
N2,N7-DI-TERT-BUTYL-9-(DICYANOMETHYLIDENE)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of N2,N7-DI-TERT-BUTYL-9-(DICYANOMETHYLIDENE)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to and modulate the activity of enzymes, receptors, and other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorene derivatives with various functional groups, such as:
- N2,N7-DI-TERT-BUTYL-9-OXO-9H-2,7-FLUORENEDISULFONAMIDE
- N2,N7-DI-TERT-BUTYL-9-METHYL-9H-2,7-FLUORENEDISULFONAMIDE
Uniqueness
N2,N7-DI-TERT-BUTYL-9-(DICYANOMETHYLIDENE)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE is unique due to its combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H24N6O8S2 |
|---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
2-N,7-N-ditert-butyl-9-(dicyanomethylidene)-4,5-dinitrofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C24H24N6O8S2/c1-23(2,3)27-39(35,36)14-7-16-20(13(11-25)12-26)17-8-15(40(37,38)28-24(4,5)6)10-19(30(33)34)22(17)21(16)18(9-14)29(31)32/h7-10,27-28H,1-6H3 |
InChI Key |
KSEAXNVGQIVVKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=C(C#N)C#N)C=C(C=C3[N+](=O)[O-])S(=O)(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(hydroxymethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B11558955.png)
![4-bromo-2-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11558965.png)
![N'-[(E)-(3-chlorophenyl)methylidene]quinoline-2-carbohydrazide](/img/structure/B11558972.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11558974.png)
![6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11558984.png)

![1-methyl-3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole](/img/structure/B11558992.png)
![2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11558997.png)
![2-[(4-Methylphenyl)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide](/img/structure/B11559007.png)
![N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide](/img/structure/B11559015.png)
![2-{(E)-[2-({[(3,4,5-trimethoxyphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate (non-preferred name)](/img/structure/B11559025.png)
![4-[(2-Chlorophenylimino)methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11559028.png)
![N'-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11559040.png)
![N-({N'-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11559041.png)
